molecular formula C11H14O2 B8801845 4-Cyclopropyl-1,2-dimethoxybenzene

4-Cyclopropyl-1,2-dimethoxybenzene

Cat. No.: B8801845
M. Wt: 178.23 g/mol
InChI Key: RWKOXGSVFPOELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Cyclopropyl-1,2-dimethoxybenzene (CAS: 83356-71-2; Formula: C₁₁H₁₄O₂) is a substituted benzene derivative featuring a cyclopropyl group at the 4-position and methoxy groups at the 1- and 2-positions. It is a stable compound at room temperature with a purity of 95% and is classified under GHS hazard categories H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) . Its primary use is as a research chemical or synthetic intermediate in organic chemistry.

Properties

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

4-cyclopropyl-1,2-dimethoxybenzene

InChI

InChI=1S/C11H14O2/c1-12-10-6-5-9(8-3-4-8)7-11(10)13-2/h5-8H,3-4H2,1-2H3

InChI Key

RWKOXGSVFPOELN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC2)OC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Cyclopropyl vs. Vinyl Groups : The cyclopropyl group in 4-Cyclopropyl-1,2-dimethoxybenzene enhances steric hindrance and stability compared to the vinyl group in 4-ethenyl-1,2-dimethoxybenzene, which is prone to microbial decarboxylation .
  • Brominated Derivatives : Bromination introduces reactivity for cross-coupling reactions. For example, 4,5-dibromo-1,2-dimethoxybenzene is synthesized in 92% yield via bromination, with 4-bromo-1,2-dimethoxybenzene as a side product .
  • Amino vs. Methoxy Substitution: Replacing methoxy with amino groups (e.g., 4-bromo-1,2-diaminobenzene) increases toxicity, necessitating immediate medical intervention upon exposure .

Hazard Profiles

Safety data highlights critical differences in toxicity:

Compound GHS Classification Precautionary Measures
This compound H315, H319, H335 (skin/eye/respiratory irritation) Use PPE, avoid inhalation
1-(1-Ethynylcyclopropyl)-4-methoxybenzene Acute toxicity (Category 4 for oral, dermal, inhalation) Restricted to R&D trained handling
4-Bromo-1,2-diaminobenzene Severe toxicity (delayed effects, requires immediate medical attention) Full protective gear

Key Observations :

  • The cyclopropyl derivative has moderate hazards compared to the highly toxic 4-bromo-1,2-diaminobenzene and the ethynyl-substituted analog.
  • Limited ecological data exist for most analogs, underscoring the need for further study .

Key Observations :

  • The cyclopropyl compound’s applications are primarily synthetic, whereas analogs like 4-ethenyl-1,2-dimethoxybenzene and caffeic acid have biological relevance.
  • Brominated derivatives serve as versatile intermediates in organic synthesis.

Data Gaps :

  • Limited ecological and chronic toxicity data for most compounds .
  • Comparative studies on reaction kinetics or biological activity are sparse.

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